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molecular formula C8H11BO4 B069687 3,5-Dimethoxyphenylboronic acid CAS No. 192182-54-0

3,5-Dimethoxyphenylboronic acid

Cat. No. B069687
M. Wt: 181.98 g/mol
InChI Key: XUIURRYWQBBCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536175B2

Procedure details

t-BuLi (1.7 M in pentatne, 63 mL, 106 mmol, 2.1 equiv) was added dropwise to a cold (−78° C.) solution of 3,5-dimethoxy-bromobenzene (11 g, 50.7 mmol) in THF (400 mL), under an argon atmosphere. The yellow mixture si stirred for 45 min at −78° C. Trimethyl borate (20 mL, 179 mmol, 3.5 equiv) was then added. The colorless reaction mixture was allowed to warm to 0° C., quenched by addition of a saturated solution of NH4Cl (5 mL), and concentrated. The residue was diluted with EtOAc/NH4Cl (saturated aqueous solution), and extracted with EtOAc. The organic phase was dried (Na2SO4), filtered and concentrated. The residue was triturated in Et2O to provide 6.8 g of the title compound as a white solid: ESI-MS: 183.1 [M+H]+; tR=2.70 min (System 1).
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]C(C)(C)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10](Br)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1.[B:17](OC)([O:20]C)[O:18]C>C1COCC1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([B:17]([OH:20])[OH:18])[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1

Inputs

Step One
Name
Quantity
63 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
11 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)Br
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The yellow mixture si stirred for 45 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of a saturated solution of NH4Cl (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc/NH4Cl (saturated aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in Et2O

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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